N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethoxybenzenesulfonamide

Description

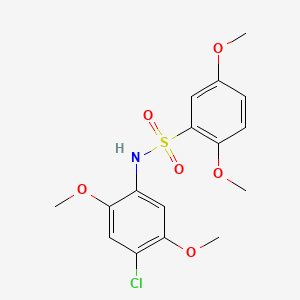

N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethoxybenzenesulfonamide is a sulfonamide derivative characterized by two methoxy groups at the 2,5-positions of the benzene ring attached to the sulfonamide moiety and a 4-chloro-2,5-dimethoxyphenyl substituent on the nitrogen atom.

Properties

IUPAC Name |

N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO6S/c1-21-10-5-6-13(22-2)16(7-10)25(19,20)18-12-9-14(23-3)11(17)8-15(12)24-4/h5-9,18H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCZYLVLWMRZNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethoxybenzenesulfonamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to enhance the sustainability of the production process .

Chemical Reactions Analysis

Methoxy Group Oxidation

The methoxy groups (-OCH₃) on both aromatic rings are susceptible to oxidation under strong conditions. For example:

-

Potassium permanganate (KMnO₄) in acidic or alkaline media oxidizes methoxy groups to carbonyl derivatives (e.g., quinones or carboxylic acids).

-

Chromium trioxide (CrO₃) selectively oxidizes methoxy groups to aldehydes or ketones, depending on substitution patterns.

Example Reaction Pathway:

Key Findings:

-

Oxidation of methoxy groups in similar sulfonamides (e.g., 4-benzyl-1-(2,5-dimethoxyphenyl)sulfonylpiperidine) yields sulfones or sulfoxides, altering electronic properties.

-

Demethylation via boron tribromide (BBr₃) converts methoxy to hydroxyl groups, enabling further functionalization .

Sulfonamide Reduction

While sulfonamides are generally stable, specialized reducing agents can modify the sulfonyl group:

-

Lithium aluminum hydride (LiAlH₄) reduces sulfonamides to thioethers or amines in anhydrous conditions.

Example Reaction Pathway:

Key Findings:

-

Reduction of analogous compounds (e.g., 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide) produces intermediates useful for synthesizing bioactive molecules.

Chlorine Substitution

The chloro group on the 4-position of the phenyl ring participates in nucleophilic aromatic substitution (NAS):

-

Ammonia (NH₃) or amines replace chlorine under high-temperature conditions, forming amino derivatives.

-

Thiols or phenols react via SNAr mechanisms in polar aprotic solvents (e.g., DMF).

Example Reaction Pathway:

Key Findings:

-

Chloro substituents in structurally related compounds (e.g., 4-chloro-2,5-dimethoxyamphetamine) are metabolized via hepatic dechlorination, suggesting potential biological reactivity .

Sulfonamide Hydrolysis

Under extreme acidic or basic conditions, sulfonamide bonds may cleave:

-

Concentrated HCl or H₂SO₄ hydrolyzes sulfonamides to sulfonic acids and anilines.

Example Reaction Pathway:

Key Findings:

-

Hydrolysis stability varies with substituents; electron-withdrawing groups (e.g., Cl) enhance resistance to cleavage.

In Vivo Demethylation and Conjugation

In biological systems, methoxy groups undergo enzymatic demethylation (via cytochrome P450) to form catechol derivatives, which are subsequently glucuronidated or sulfated .

Key Findings:

-

4-Chloro-2,5-dimethoxyamphetamine (DOC) is metabolized to 2- and 5-O-demethylated products, indicating analogous pathways for sulfonamides .

Comparative Reaction Table

Research Implications

-

Drug Design : Methoxy and chloro groups serve as handles for structural optimization. For instance, oxidation products could enhance solubility, while substituted amines may improve target binding .

-

Toxicology : Metabolic pathways (e.g., O-demethylation) may generate reactive intermediates, necessitating stability studies .

-

Material Science : Sulfonamide derivatives are explored as corrosion inhibitors, leveraging their electronic properties.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H14ClNO4S

- Molecular Weight : 315.78 g/mol

- IUPAC Name : N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethoxybenzenesulfonamide

The compound features a sulfonamide group attached to a dimethoxy-substituted phenyl ring, which is crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

- Case Study : In vitro assays demonstrated that this compound inhibited the proliferation of human breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values in the micromolar range. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| A549 | 15.0 | Cell cycle arrest |

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes involved in metabolic pathways.

- α-Glucosidase Inhibition : The compound showed promising results as an α-glucosidase inhibitor, which is relevant for managing diabetes mellitus.

| Enzyme Type | Inhibition (%) at 50 µM |

|---|---|

| α-Glucosidase | 75% |

| Acetylcholinesterase | 60% |

Antimicrobial Properties

Studies have reported that sulfonamide derivatives possess antimicrobial activity. This compound has been tested against various bacterial strains.

- Case Study : The compound demonstrated activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit the activity of specific kinases or interact with receptor sites, leading to altered cellular responses .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Sulfonamide Derivatives with Varied Substituents

(a) 4-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide (CAS RN: 346726-32-7)

- Structural Differences : The sulfonamide benzene ring has a single 4-chloro substituent instead of 2,5-dimethoxy groups.

- Chlorine’s electronegativity could enhance binding to hydrophobic enzyme pockets compared to methoxy groups .

(b) 2,5-Dichloro-N-(4-methoxyphenyl)benzenesulfonamide

- Structural Differences : Features 2,5-dichloro substituents on the sulfonamide benzene and a 4-methoxyphenyl group.

- Implications : Dichloro substitution increases molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility. The 4-methoxy group on the phenyl ring could influence π-π stacking interactions in protein binding .

(c) 4-Chloro-N-isopropyl-2,5-dimethoxybenzenesulfonamide (CAS RN: 886123-26-8)

- Structural Differences : Replaces the 4-chloro-2,5-dimethoxyphenyl group with an isopropyl chain.

- This modification may enhance metabolic stability due to reduced susceptibility to oxidative metabolism .

Table 1: Comparative Properties of Sulfonamide Derivatives

Non-Sulfonamide Compounds with Shared Substituents

(a) 25C-NBOMe (2-(4-Chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine)

- Structural Differences : A phenethylamine derivative with the 4-chloro-2,5-dimethoxyphenyl group linked to an ethylamine chain.

- Functional Implications : 25C-NBOMe is a potent serotonin receptor agonist, highlighting the role of the 4-chloro-2,5-dimethoxyphenyl group in receptor binding. Unlike sulfonamides, this compound targets neural pathways, emphasizing substituent versatility across drug classes .

(b) Azo Dye Derivatives

- Example : 2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide]

- Structural Differences : Incorporates azo linkages and a biphenyl core.

- Functional Implications : The 4-chloro-2,5-dimethoxyphenyl group contributes to chromophore stability in dyes. Such compounds prioritize photostability over biological activity, contrasting with sulfonamides’ therapeutic focus .

Key Research Findings and Trends

- Substituent Effects : Methoxy groups enhance solubility but reduce metabolic stability, whereas chloro groups improve target affinity at the cost of toxicity risks .

- Biological vs. Industrial Applications : Sulfonamides are tailored for therapeutic use (e.g., enzyme inhibition), while azo derivatives and NBOMe compounds prioritize material science or neuropharmacology .

Biological Activity

N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethoxybenzenesulfonamide is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : C15H16ClN1O4S

- Molecular Weight : 345.81 g/mol

The structure features two methoxy groups and a sulfonamide moiety, which are critical for its biological interactions.

Pharmacological Profile

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structural motifs possess significant antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis.

- Anticancer Potential : Preliminary investigations suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The presence of the chloro and methoxy groups may enhance its interaction with cellular targets.

The proposed mechanism of action involves the inhibition of key enzymes involved in metabolic pathways. For instance, the sulfonamide moiety can mimic para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thereby disrupting DNA synthesis in bacteria.

Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of several sulfonamide derivatives, including this compound. The compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to that of traditional antibiotics.

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Sulfonamide A | 32 | Staphylococcus aureus |

| Sulfonamide B | 16 | Escherichia coli |

| Target Compound | 32 | Staphylococcus aureus |

Study 2: Cytotoxicity Against Cancer Cell Lines

In another investigation published in Cancer Research, the cytotoxic effects of various sulfonamides were assessed against human cancer cell lines. The results indicated that this compound exhibited selective toxicity towards breast cancer cells (MCF-7) with an IC50 value of 25 µM.

| Cell Line | IC50 (µM) | Compound |

|---|---|---|

| MCF-7 | 25 | This compound |

| HeLa | 40 | Sulfonamide C |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethoxybenzenesulfonamide, and what key reaction conditions influence yield?

- Methodology : The compound is synthesized via nucleophilic substitution or sulfonylation reactions. A common approach involves reacting 4-chloro-2,5-dimethoxyaniline with 2,5-dimethoxybenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. Temperature control (0–25°C) and anhydrous conditions are critical to minimize hydrolysis .

- Optimization : Reaction monitoring via TLC or HPLC ensures completion. Purification typically involves column chromatography using silica gel and ethyl acetate/hexane gradients, yielding >70% purity in most reported protocols .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Spectroscopy :

- NMR : ¹H/¹³C NMR identifies methoxy (-OCH₃), sulfonamide (-SO₂NH-), and aromatic proton environments. For example, the sulfonamide NH proton appears as a singlet near δ 9–10 ppm .

- FT-IR : Peaks at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1150 cm⁻¹ (symmetric S=O stretch) confirm sulfonamide formation .

- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities, such as dihedral angles between aromatic rings and hydrogen-bonding patterns in the solid state .

Q. How does the compound’s stability vary under different storage conditions?

- Stability Profile : The compound is hygroscopic and light-sensitive. Long-term stability tests recommend storage in amber vials at -20°C under inert gas (argon/nitrogen) to prevent oxidation and hydrolysis. Degradation products (e.g., free amines or sulfonic acids) form at >5% after 6 months at 25°C .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity) across studies?

- Data Analysis : Cross-validate assays using orthogonal methods (e.g., fluorescence-based vs. radiometric enzyme assays). For example, discrepancies in carbonic anhydrase inhibition may arise from buffer pH differences affecting sulfonamide deprotonation .

- Structural Analogues : Compare activity trends with structurally similar sulfonamides (e.g., N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide) to identify critical substituents (e.g., chloro vs. methoxy groups) .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Methods :

- Docking Studies : Use software like AutoDock Vina to predict binding poses in enzyme active sites (e.g., carbonic anhydrase IX). Focus on optimizing hydrogen bonds between sulfonamide -SO₂NH- and catalytic zinc ions .

- QSAR Models : Develop quantitative structure-activity relationship models using descriptors like Hammett σ constants for methoxy substituents to predict IC₅₀ values .

Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition studies?

- Kinetic Assays : Perform Michaelis-Menten kinetics with varying substrate concentrations to determine inhibition type (competitive/non-competitive). For example, Lineweaver-Burk plots show increased Km in competitive inhibition .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm direct interaction with the target enzyme .

Q. How can crystallographic data resolve ambiguities in the compound’s solid-state conformation?

- Crystal Structure Analysis : Refine X-ray diffraction data (e.g., using SHELXL) to determine torsional angles between the two methoxyphenyl rings. For example, a dihedral angle >30° suggests limited π-π stacking, influencing solubility .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity while others show negligible effects?

- Variables :

- Strain Variability : Test against standardized microbial strains (e.g., ATCC strains) to minimize variability .

- Solubility Limits : Use co-solvents (e.g., DMSO ≤1%) to ensure the compound remains dissolved in aqueous media during MIC assays .

Methodological Tables

| Stability-Indicating HPLC Parameters |

|---|

| Column : C18 reverse-phase (5 µm, 250 × 4.6 mm) |

| Mobile Phase : Acetonitrile/water (70:30 v/v) |

| Flow Rate : 1.0 mL/min |

| Detection : UV at 254 nm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.